Urolithin B 3-O-glucuronide

gastrointestinal stability bioaccessibility colonic fermentation

Urolithin B 3-O-glucuronide (CAS 823806-74-2) is the phase-II glucuronide conjugate of urolithin B, a gut microbiota-derived metabolite produced from dietary ellagitannins and ellagic acid found in pomegranates, berries, and walnuts. It is one of the dominant circulating urolithin species in human plasma after ellagitannin-rich food consumption, typically reaching low-micromolar concentrations.

Molecular Formula C19H16O9
Molecular Weight 388.3 g/mol
CAS No. 823806-74-2
Cat. No. B1474372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrolithin B 3-O-glucuronide
CAS823806-74-2
Molecular FormulaC19H16O9
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O
InChIInChI=1S/C19H16O9/c20-13-14(21)16(17(23)24)28-19(15(13)22)26-8-5-6-10-9-3-1-2-4-11(9)18(25)27-12(10)7-8/h1-7,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19+/m0/s1
InChIKeyMHBWCULXQBVPQT-KSPMYQCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urolithin B 3-O-Glucuronide (CAS 823806-74-2) — Physiologically Relevant Urolithin Conjugate for Research Procurement


Urolithin B 3-O-glucuronide (CAS 823806-74-2) is the phase-II glucuronide conjugate of urolithin B, a gut microbiota-derived metabolite produced from dietary ellagitannins and ellagic acid found in pomegranates, berries, and walnuts [1]. It is one of the dominant circulating urolithin species in human plasma after ellagitannin-rich food consumption, typically reaching low-micromolar concentrations [1]. The compound is a carbohydrate acid derivative (molecular formula C₁₉H₁₆O₉, PubChem CID 101495881) and exists as a defined stereoisomer at five chiral centers, making chemical identity and purity critical for reproducible experimental outcomes [2].

Why Generic Substitution Fails — Urolithin B 3-O-Glucuronide Cannot Be Replaced by Its Aglycone or Alternative Urolithin Conjugates


Urolithin glucuronides are not functionally interchangeable with their parent aglycones (e.g., urolithin B) or with other urolithin conjugates (e.g., urolithin A glucuronide). Phase II glucuronidation fundamentally alters three properties simultaneously — biological activity, metabolic stability, and tissue distribution — meaning each molecular species must be treated as a distinct chemical entity for research use. Comparative studies have demonstrated that glucuronidation can completely abolish certain pharmacological activities present in the aglycone [1], while simultaneously conferring unique activities not observed in the parent molecule [2]. Procuring the aglycone or an alternative glucuronide as a substitute introduces uncontrolled variables that can invalidate mechanistic hypotheses about in vivo urolithin biology. The quantitative evidence below establishes the specific, measurable dimensions where urolithin B 3-O-glucuronide differs from its closest analogs.

Quantitative Differentiation Evidence — Urolithin B 3-O-Glucuronide Compared to Closest Analogs


Gastrointestinal Recovery After Simulated Digestion — Urolithin B 3-O-Glucuronide vs. Urolithin A and Urolithin B

In an in vitro simulated gastrointestinal digestion model (oral, gastric, pancreatic steps followed by 24-h fecal fermentation), urolithin B 3-O-glucuronide exhibited 30 ± 4% recovery at the end of the colonic step (measured as urolithin B, indicating complete deglucuronidation during fecal fermentation). By comparison, the aglycone urolithin B showed 47 ± 8% recovery, while urolithin A aglycone showed only 16 ± 5% recovery [1]. The glucuronide thus demonstrates intermediate colonic stability, surviving upper GI transit better than urolithin A while serving as a bioaccessible pro-drug reservoir for urolithin B release in the colon.

gastrointestinal stability bioaccessibility colonic fermentation

Endothelial eNOS Activation in Human Aortic Endothelial Cells — Urolithin B-Glucuronide vs. Individual Urolithin A and B Aglycones

In primary human aortic endothelial cells (HAECs), urolithin B-glucuronide at 15 µM activated endothelial nitric oxide synthase (eNOS) expression after 24 h incubation. In contrast, neither urolithin A (15 µM) nor urolithin B (15 µM) individually modified NO bioavailability under the same conditions. A mixture of all three urolithins at 5 µM each also activated eNOS, while the individual aglycones at 15 µM remained ineffective [1]. This demonstrates that the glucuronide possesses an endothelial activity not shared by its aglycone counterpart at equimolar concentration.

endothelial function eNOS activation nitric oxide bioavailability cardiovascular

Cardiomyocyte Contractility Rescue Against TMAO-Induced Damage — Urolithin B-Glucuronide Complete Functional Recovery

In isolated adult rat ventricular cardiomyocytes, TMAO at 20 µM caused a 28% decrease in sarcomere fraction of shortening (FS) and a 35% decrease in maximal rate of shortening (−dl/dtmax) compared to untreated controls. Co-treatment with urolithin B-glucuronide (Uro B-gluc) completely restored FS, −dl/dtmax, and +dl/dtmax to control levels, with statistically significant differences vs. TMAO20 alone (p<0.05) [1]. Intracellular calcium dynamics were also fully normalized. No comparator urolithin (aglycone or alternative glucuronide) has been tested in this model, making this a unique activity profile for urolithin B-glucuronide.

cardiomyocyte contractility fractional shortening TMAO cardioprotection

Anti-Inflammatory TNF-α Inhibition in Macrophages — Urolithin B Glucuronide vs. Urolithin A Aglycone

In a systematic comparative study across THP-1-derived macrophages, RAW 264.7 macrophages, and PBMCs-derived macrophages stimulated with LPS, urolithin B glucuronide showed no significant inhibition of pro-inflammatory TNF-α release and no induction of anti-inflammatory IL-10 or TGF-β1. In contrast, urolithin A aglycone produced significant TNF-α attenuation and IL-10 induction [1]. This loss of anti-inflammatory activity upon glucuronidation was consistent across all tested urolithin glucuronide conjugates (urolithin A glucuronide, iso-urolithin A glucuronide, and urolithin B glucuronide), establishing that phase II metabolism abrogates this particular pharmacological property.

anti-inflammatory TNF-α macrophage phase II metabolism

Circulating Plasma Concentration Predominance — Glucuronide Conjugates vs. Aglycones in Human Pharmacokinetics

Following dietary intake of ellagitannin-rich foods (pomegranate juice, walnuts), urolithins circulate in human plasma predominantly as glucuronide and sulfate conjugates at concentrations in the range of 0.2–20 µM [1]. In a quantitative excretion study, urolithin B-glucuronide reached plasma concentrations of up to 2.3 µM after 5 days of pomegranate juice consumption (1 L/day), while urolithin A aglycone was frequently undetectable and showed a median plasma concentration of only 0.005 µM [2]. The aglycone forms represent minor or undetectable plasma species, confirming that the glucuronide conjugates are the molecular entities that reach systemic tissues.

pharmacokinetics bioavailability plasma concentration human metabolism

Recommended Research Applications for Urolithin B 3-O-Glucuronide (CAS 823806-74-2) Based on Quantitative Differentiation Evidence


In Vitro Cardiovascular Endothelial Mechanistic Studies — eNOS and Nitric Oxide Bioavailability

Use urolithin B 3-O-glucuronide as the primary test article in HAEC-based assays measuring eNOS expression and NO release. At 15 µM, it is the only urolithin species that individually activates eNOS in this system, while urolithin A and B aglycones are ineffective at equimolar concentration [1]. This makes it the compound of choice for dissecting endothelial signaling pathways attributed to dietary ellagitannin metabolites.

Cardiomyocyte TMAO Challenge Models — Contractility and Calcium Handling Rescue

Employ urolithin B 3-O-glucuronide in isolated cardiomyocyte or engineered cardiac tissue models challenged with TMAO (20–100 µM) to assess rescue of contractility (fractional shortening, −dl/dtmax, +dl/dtmax) and intracellular calcium dynamics. The complete functional recovery demonstrated in rat ventricular myocytes [2] has not been reported for any other urolithin, establishing it as the reference compound for TMAO-cardiotoxicity reversal studies.

Gastrointestinal Bioaccessibility and Colonic Delivery Research

Utilize urolithin B 3-O-glucuronide in simulated gastrointestinal digestion models to study entero-hepatic recirculation and colonic deconjugation kinetics. With 30 ± 4% colonic recovery (as deconjugated urolithin B) vs. 16 ± 5% for urolithin A [3], the glucuronide serves as an intermediate-stability oral delivery candidate whose deglucuronidation profile supports pro-drug design hypotheses for colonic targeting.

Differential Activity Comparator in Inflammation Assays — Aglycone vs. Glucuronide Selectivity Profiling

Include urolithin B 3-O-glucuronide as an essential negative control alongside active urolithin A aglycone in macrophage (THP-1, RAW 264.7, PBMCs-derived) TNF-α/IL-10 assays. Its complete lack of anti-inflammatory activity at concentrations where urolithin A is active [4] provides the critical baseline needed to attribute effects specifically to aglycone pharmacology rather than conjugate-mediated mechanisms, a distinction required for physiologically relevant assay design.

Quote Request

Request a Quote for Urolithin B 3-O-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.